molecular formula C25H20N4O5 B2663742 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-(indolin-1-yl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 923244-50-2

3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-(indolin-1-yl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2663742
CAS No.: 923244-50-2
M. Wt: 456.458
InChI Key: VIROSXMECJZRIA-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[3,2-d]pyrimidine-dione class, characterized by a fused pyridine-pyrimidine core. Its structure features a benzo[d][1,3]dioxol-5-ylmethyl group at position 3 and a 2-(indolin-1-yl)-2-oxoethyl moiety at position 1.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O5/c30-22(27-11-9-17-4-1-2-5-18(17)27)14-28-19-6-3-10-26-23(19)24(31)29(25(28)32)13-16-7-8-20-21(12-16)34-15-33-20/h1-8,10,12H,9,11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIROSXMECJZRIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC6=C(C=C5)OCO6)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-(indolin-1-yl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Synthesis of the indolin-1-yl-2-oxoethyl group: This step involves the reaction of indole with ethyl chloroformate to form the indolin-1-yl intermediate, followed by coupling with an appropriate oxoethylating agent.

    Construction of the pyrido[3,2-d]pyrimidine core: This is typically done through a condensation reaction between a pyrimidine derivative and a suitable aldehyde or ketone, followed by cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyrido[3,2-d]pyrimidine core, potentially converting it to a dihydropyrimidine derivative.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while nucleophilic substitution could introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, the compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological macromolecules is of particular interest in the study of enzyme kinetics and protein-ligand interactions.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-cancer agent, due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure makes it a valuable component in the design of advanced materials.

Mechanism of Action

The mechanism by which 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-(indolin-1-yl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s ability to bind to these targets can modulate their activity, leading to various biological effects such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related pyridopyrimidine derivatives from the evidence:

Compound Core Structure Substituents Molecular Formula Molecular Weight Key Properties
Target Compound Pyrido[3,2-d]pyrimidine-2,4-dione 3-(Benzo[d][1,3]dioxol-5-ylmethyl), 1-(2-(indolin-1-yl)-2-oxoethyl) C₂₄H₂₀N₄O₅ 444.45 g/mol Predicted high lipophilicity due to aromatic and heterocyclic substituents.
6a–d (hydroxybenzoyl derivatives) Pyrido[2,3-d]pyrimidine-2,4-dione 6-(Substituted hydroxybenzoyl), 1-methyl C₁₆H₁₃FN₂O₄ (e.g., 6b) 316.29 g/mol (6b) HOMO-LUMO gaps: 3.91–4.10 eV; bioactive as kinase inhibitors .
3-(3-Chlorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione Pyrido[2,3-d]pyrimidine-2,4-dione 3-(3-Chlorobenzyl), 5-methoxy, 1-methyl C₁₆H₁₄ClN₃O₃ 331.76 g/mol Enhanced electrophilicity due to chlorine substituent; potential antimicrobial activity.
1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4-diones Thieno[2,3-d]pyrimidine-2,4-dione Thieno ring, 6-(1,3,4-oxadiazole), 1-alkyl C₂₃H₁₈N₄O₃S (example) 430.48 g/mol High melting points (>200°C); antimicrobial activity reported .
5-Amino-1,3-diethylpyrido[2,3-d]pyrimidine-2,4-dione Pyrido[2,3-d]pyrimidine-2,4-dione 5-Amino, 1,3-diethyl C₁₁H₁₄N₄O₂ 234.25 g/mol Reduced steric bulk; potential for improved solubility vs. aromatic-substituted analogs .

Structural and Electronic Analysis

  • Substituent Effects :
    • The benzo[d][1,3]dioxol group introduces electron-rich aromaticity, which may enhance π-π stacking with enzyme active sites compared to chlorobenzyl (in ) or hydroxybenzoyl (in ) groups.
    • The 2-(indolin-1-yl)-2-oxoethyl chain provides conformational flexibility and hydrogen-bonding capacity, contrasting with rigid substituents like 1,3,4-oxadiazole in .
  • The indolin moiety in the target compound may further lower the LUMO energy, enhancing electrophilicity.

Pharmacological Potential

  • Enzyme Inhibition : Pyrido[2,3-d]pyrimidines (e.g., 6a–d) are established inhibitors of kinases and reductases . The target compound’s indolin group may mimic tryptophan residues in enzyme pockets, improving selectivity.
  • Antimicrobial Activity: Thieno-pyrimidine derivatives (e.g., ) show antimicrobial effects, but the target compound’s benzo[d][1,3]dioxol group—common in natural products—could broaden its bioactivity spectrum.
  • Solubility and Bioavailability: The 5-amino-1,3-diethyl analog highlights how alkylation improves solubility, whereas the target compound’s aromatic substituents may limit aqueous solubility, necessitating formulation optimization.

Biological Activity

The compound 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-(indolin-1-yl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H16N2O4C_{20}H_{16}N_{2}O_{4} with a molecular weight of approximately 356.36 g/mol. The structure includes a pyrido[3,2-d]pyrimidine core, which is known for its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the benzo[d][1,3]dioxole structure. For instance, derivatives incorporating benzo[d][1,3]dioxol-5-yl groups have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (µM)Reference
Compound AHepG22.38
Compound BHCT1161.54
Compound CMCF-74.52
Doxorubicin (control)HepG27.46

In these studies, compounds demonstrated IC50 values significantly lower than that of the standard drug doxorubicin, indicating their strong anticancer activity. Mechanistic studies suggested that these compounds may exert their effects through apoptosis induction and cell cycle arrest.

The mechanisms by which this class of compounds exerts its biological effects include:

  • EGFR Inhibition : Some derivatives inhibit epidermal growth factor receptor (EGFR), a common target in cancer therapy.
  • Apoptosis Induction : Studies using annexin V-FITC assays showed increased apoptosis in treated cancer cells.
  • Cell Cycle Analysis : Flow cytometry revealed alterations in cell cycle distribution, suggesting an arrest at specific phases.

Study on Antidiabetic Effects

In addition to anticancer properties, related benzodioxol derivatives have been investigated for their antidiabetic potential. One study reported that certain derivatives exhibited significant α-amylase inhibition with IC50 values as low as 0.68 µM while maintaining low cytotoxicity against normal cell lines (IC50 > 150 µM) .

Table 2: Antidiabetic Activity of Benzodioxol Derivatives

Compoundα-Amylase IC50 (µM)Normal Cell Line IC50 (µM)Reference
IIa0.85>150
IIc0.68>150

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